3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Description
This compound is a nitrogen- and sulfur-containing spirocyclic derivative characterized by a 1,4-diazaspiro[4.5]dec-3-ene-2-thione core. The structure includes a 4-chlorophenyl substituent at position 3 and a 4-methylbenzoyl group at position 1 (Figure 1). Its molecular formula is C₂₂H₂₁ClN₂O₂S, with a molecular weight of 413.93 g/mol (CAS: 899926-57-9) .
Properties
IUPAC Name |
[2-(4-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2OS/c1-15-5-7-17(8-6-15)20(26)25-21(27)19(16-9-11-18(23)12-10-16)24-22(25)13-3-2-4-14-22/h5-12H,2-4,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSSVKUWQCMPES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS Number: 1223981-49-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 396.9 g/mol. The compound features a spirocyclic structure that contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H21ClN2OS |
| Molecular Weight | 396.9 g/mol |
| CAS Number | 1223981-49-4 |
The biological activity of 3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of the Bax/Bcl-2 ratio, leading to cell cycle arrest and subsequent cell death.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The following table summarizes the IC50 values observed in these studies:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.10 | Induces apoptosis via caspase activation |
| HepG2 | 5.36 | Cell cycle arrest at S and G2/M phases |
In vitro studies demonstrated that treatment with this compound resulted in a significant increase in apoptotic markers, suggesting its potential as an effective anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, 3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has shown promising antimicrobial activity. Preliminary evaluations indicated effectiveness against several bacterial strains, making it a candidate for further investigation in antimicrobial therapy.
Case Studies
A notable case study involved the evaluation of the compound's efficacy in vivo using a sarcoma-bearing mouse model. The study revealed that the compound localized effectively to tumor sites, enhancing its therapeutic potential while minimizing systemic toxicity.
Key Findings:
- Targeting Ability: In vivo studies demonstrated significant accumulation in tumor tissues.
- Therapeutic Index: The compound exhibited a favorable therapeutic index compared to traditional chemotherapeutics.
Comparison with Similar Compounds
Key Research Findings
- Synthetic accessibility : The reference compound and its analogs are commercially available (e.g., from MolPort, ZINC databases), indicating established synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
